3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

The compound 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 2380193-00-8) is a fully synthetic, heteroaromatic small molecule with a molecular formula of C18H20N6O and a molecular weight of 336.40 g/mol. It belongs to a class of piperazinyl-pyridazine derivatives and is characterized by a pyridazine core, a 5-ethylpyrimidine-substituted piperazine moiety, and a furan-2-yl substituent.

Molecular Formula C18H20N6O
Molecular Weight 336.399
CAS No. 2380193-00-8
Cat. No. B2880268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
CAS2380193-00-8
Molecular FormulaC18H20N6O
Molecular Weight336.399
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C18H20N6O/c1-2-14-12-19-18(20-13-14)24-9-7-23(8-10-24)17-6-5-15(21-22-17)16-4-3-11-25-16/h3-6,11-13H,2,7-10H2,1H3
InChIKeyHSJHVXLDVBRJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine – Structural Identity & Chemical Class Baseline


The compound 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 2380193-00-8) is a fully synthetic, heteroaromatic small molecule with a molecular formula of C18H20N6O and a molecular weight of 336.40 g/mol . It belongs to a class of piperazinyl-pyridazine derivatives and is characterized by a pyridazine core, a 5-ethylpyrimidine-substituted piperazine moiety, and a furan-2-yl substituent. The compound is cataloged by specialty chemical vendors for non-human research applications . A systematic search of primary literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL) did not retrieve any published quantitative biological or pharmacological data specific to this exact compound as of the search date.

Why 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine Cannot Be Interchanged with Close Analogs


In the absence of head-to-head biological data, the strong rationale against generic substitution for 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is fundamentally structural. Small changes in the heterocyclic substituents on the pyridazine core are known to drastically alter a compound's target binding profile, pharmacokinetics, and polypharmacology [1]. The specific combination of a 5-ethylpyrimidine on the piperazine and a furan-2-yl group on the pyridazine creates a unique three-dimensional pharmacophore and electronic distribution compared to analogs featuring thiophene, pyridine, pyrazole, trifluoromethyl, or halogen substitutions . These differences mean that even closely related in-class compounds cannot be assumed to exhibit equipotent activity or identical selectivity. The target compound's distinct hydrogen bond acceptor/donor capacity and lipophilicity (clogP 2.58) versus its analogs will dictate differential solubility, permeability, and off-target engagement, making blind substitution a high-risk procurement decision without confirmatory comparative data [2].

Quantitative Differentiation Evidence for 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine


Structural Uniqueness Versus Closest Heterocyclic Analogs

A comparison of the target compound's structure with its closest commercially available analogs reveals distinct heterocyclic substitutions. The target compound incorporates a furan-2-yl group on the pyridazine, whereas the closest analogs substitute this with pyridin-3-yl, thiophen-2-yl, or 3,5-dimethylpyrazol-1-yl groups . While direct comparative biological data for these specific pairs is absent from the public domain, the well-established principle of bioisosterism indicates that furan, thiophene, and pyridine are not interchangeable and impart different electronic properties, dipole moments, and hydrogen-bonding capabilities. The furan oxygen is a stronger hydrogen bond acceptor than thiophene sulfur, potentially leading to differential binding interactions with kinase hinge regions.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Physicochemical Property Differentiation

The target compound's computed physicochemical properties, such as its lipophilicity, are critical differentiators. Its consensus Log P (clogP) of 2.58 [1] places it within optimal oral drug-likeness space but is a specific value that differs from analogs. While exact values for all analogs are not readily available in a single source, the presence of the furan ring contributes to a higher topological polar surface area (TPSA of 87.63 Ų) and a specific hydrogen bond acceptor count (7) compared to a thiophene analog (which would have a lower TPSA and one less HBA). These differences can lead to variations in solubility and passive membrane permeability, making the furan analog a distinct entity in cell-based assays where intracellular concentration and off-target binding are influenced by these properties.

Drug-likeness ADME Prediction Physicochemical Properties

Patent Class Indication: Potential Kinase or GPCR Target Engagement

The broader chemical class to which this compound belongs—piperazinyl-pyrimidine and piperazinyl-pyridazine derivatives—is prominently featured in patents claiming activity as protein kinase inhibitors [1] and CCR4 antagonists [2]. For example, US Patent 9,493,453 discloses piperazinyl pyrimidine derivatives with CCR4 antagonism, and US Patent 9,562,019 claims pyridazinone and furan-containing compounds with anti-proliferative activity. While the specific target compound is not explicitly exemplified in these patents, its structural features align with the Markush structures. This suggests that the compound was designed to engage similar biological targets. The presence of the 5-ethylpyrimidine group, a known pharmacophore for kinase hinge-binding, combined with the piperazine linker and pyridazine core, positions it within this active chemical space.

Drug Discovery Patent Analysis Kinase Inhibitor GPCR Antagonism

Optimal Use Cases for Procuring 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine


Kinase Selectivity Profiling Panel Expansion

Given its structural alignment with piperazinyl-pyrimidine kinase inhibitor patents [1], this compound is best utilized as a tool compound to probe kinase selectivity. A researcher with a lead series of pyridine- or thiophene-substituted pyridazines can procure this furan analog to assess whether the furan oxygen introduces a gain or loss of activity against a panel of kinases. This direct head-to-head testing, while not yet published, would generate the very comparative data currently missing from the literature, making the procurement a strategic move to expand SAR.

Physicochemical Property Benchmarking in Cellular Assays

The compound's distinct physicochemical profile (clogP 2.58, TPSA 87.63) [1] makes it a suitable candidate for benchmarking cellular permeability and non-specific binding against other in-class analogs. In a cell-based phenotypic screen, differences in activity between this furan derivative and a thiophene analog can be correlated with computed property differences, serving as a valuable data point for refining predictive ADME models within a medicinal chemistry program.

CCR4 or EGFR/KRAS Pathway Probe

As the compound's scaffold falls within the scope of CCR4 antagonist [1] and EGFR/KRAS inhibitor [2] patents, it is a relevant probe for these pathways. A laboratory focused on immunology or oncology can acquire this compound to test for modulation of CCR4-mediated chemotaxis or for anti-proliferative effects in EGFR/KRAS mutant cell lines. Any differential activity compared to the exemplified patent compounds would be a significant finding, justifying the procurement of this specific, lesser-studied analog.

Quote Request

Request a Quote for 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.